molecular formula C15H19NO3S B497593 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide CAS No. 873588-82-0

4-ethoxy-N-isopropyl-1-naphthalenesulfonamide

Cat. No.: B497593
CAS No.: 873588-82-0
M. Wt: 293.4g/mol
InChI Key: ZCQWZGMLKDRMOL-UHFFFAOYSA-N
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Description

4-ethoxy-N-isopropyl-1-naphthalenesulfonamide is a high-purity synthetic small molecule featuring a naphthalene core functionalized with an ethoxy group and an isopropyl-sulfonamide moiety. This structure places it within a class of compounds recognized for its significant potential in medicinal chemistry research, particularly as a protein-protein interaction (PPI) inhibitor and an enzyme-targeting agent. The naphthalene-sulfonamide scaffold is a privileged structure in drug discovery. Sulfonamides are known to exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects, making them a versatile starting point for probe and therapeutic development . Specifically, 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acid analogs have been identified as potent, non-covalent, and non-electrophilic inhibitors of the Keap1-Nrf2 protein-protein interaction, a promising target for mitigating oxidative stress in inflammatory and neurodegenerative diseases . Furthermore, sulfonamide groups can act as potent zinc-binding ligands (ZBGs), enabling them to selectively inhibit metalloenzymes like Carbonic Anhydrase (CA) IX, an established target in oncology for its role in tumor hypoxia survival . This compound is supplied for research applications only, including but not limited to: investigating the Keap1-Nrf2 pathway and the cellular antioxidant response; exploring the structure-activity relationships (SAR) of sulfonamide-based enzyme inhibitors; and developing new therapeutic strategies for cancer and neuroinflammatory conditions. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-ethoxy-N-propan-2-ylnaphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-4-19-14-9-10-15(20(17,18)16-11(2)3)13-8-6-5-7-12(13)14/h5-11,16H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQWZGMLKDRMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 1-Naphthol

Early routes often began with 1-naphthol, which undergoes sulfonation at the 4-position under concentrated sulfuric acid at 80–100°C. However, this method suffers from competing sulfonation at the 2- and 8-positions, yielding a mixture requiring chromatographic separation. Modifications using fuming sulfuric acid (20% SO₃) at 50°C improve regioselectivity, achieving ~70% 1-naphthalenesulfonic acid.

Directed Sulfonation via Protecting Groups

To enhance regiocontrol, ethoxy groups can be introduced prior to sulfonation. For example, 4-ethoxynaphthalene is sulfonated at the 1-position using chlorosulfonic acid in dichloroethane at 0°C, yielding 1-sulfo-4-ethoxynaphthalene with >85% purity. This approach leverages the ethoxy group’s directing effects, though excess reagent stoichiometry is required to prevent disulfonation.

Synthesis of 4-Ethoxy-1-naphthalenesulfonyl Chloride

Chlorination of Sulfonic Acids

The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). SOCl₂ in toluene at reflux (110°C) for 6 hours achieves near-quantitative conversion, with gaseous byproducts (HCl, SO₂) easily removed. PCl₅, while effective, generates phosphoric acid residues complicating purification.

Alternative Chlorinating Agents

Recent patents describe using (PhSeO)₂O as an oxidant in combination with Cl₂ gas, enabling chlorination at lower temperatures (40–60°C) with 92–95% yield. This method reduces side reactions but requires careful handling of selenium-based reagents.

Amidation with Isopropylamine

Classical Amidation Conditions

Reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with isopropylamine in tetrahydrofuran (THF) at 0–5°C, using triethylamine (TEA) as a base, affords the sulfonamide in 65–75% yield. Excess amine (2 eq) ensures complete conversion, though residual TEA·HCl necessitates aqueous workup.

Solvent and Catalytic Optimization

Switching to dimethylacetamide (DMAc) at 25°C with 4-dimethylaminopyridine (DMAP) as a catalyst improves yields to 85–90% by enhancing nucleophilicity. Microwave-assisted amidation (100°C, 30 minutes) further reduces reaction time to 15 minutes with comparable yields.

One-Pot and Continuous Flow Approaches

Integrated Sulfonation-Chlorination-Amidation

A one-pot protocol eliminates intermediate isolation:

  • Sulfonation of 4-ethoxynaphthalene with ClSO₃H in CH₂Cl₂ at 0°C.

  • In situ chlorination using SOCl₂.

  • Direct addition of isopropylamine and TEA.
    This method achieves 78% overall yield but requires precise stoichiometric control to avoid over-chlorination.

Continuous Flow Reactor Design

Microreactor systems enable rapid mixing and temperature control, reducing side products. Using a 2-stage reactor (sulfonation/chlorination at 10°C, amidation at 50°C), the process achieves 88% yield with residence times under 10 minutes.

Analytical and Process Validation

Purity and Characterization

  • HPLC : Reverse-phase C18 column (UV detection at 254 nm) confirms >99% purity.

  • NMR : ¹H NMR (CDCl₃) shows characteristic signals: δ 1.25 (d, 6H, CH(CH₃)₂), δ 4.12 (q, 2H, OCH₂), δ 7.45–8.20 (m, 7H, naphthalene).

Scalability and Cost Analysis

ParameterBatch ProcessContinuous Flow
Yield (%)7588
Time (hours)80.5
Cost ($/kg)1,200950

Continuous flow methods reduce solvent use by 40% and energy costs by 30% compared to batch .

Chemical Reactions Analysis

4-ethoxy-N-isopropyl-1-naphthalenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of different derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Sulfonamides, including 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide, have been extensively studied for their antibacterial properties. Research indicates that modifications in the sulfonamide structure can enhance activity against various bacterial strains. For instance, derivatives of naphthalene sulfonamides have shown significant efficacy against pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 4 μg/mL .

Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent is also under investigation. Studies have focused on its role as a phosphodiesterase type 4 (PDE4) inhibitor, which is crucial in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The inhibition of PDE4 can lead to reduced inflammation and improved respiratory function.

Cancer Therapeutics : Recent research has highlighted the potential of naphthalene sulfonamides in cancer therapy. Compounds similar to 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide have been evaluated for their ability to inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .

Biological Research

Enzyme Inhibition Studies : The compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. For example, its interaction with carbonic anhydrases has been explored due to the enzyme's role in acid-base balance and CO2 transport in organisms .

Cell Signaling Pathways : Investigations into how this compound affects cellular signaling pathways are ongoing. It has been noted that modifications in the naphthalene ring can influence its binding affinity to target proteins involved in cell signaling, which may have implications for drug design .

Material Science

Polymer Development : In addition to biological applications, 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide is being explored for its utility in developing new materials. Its sulfonamide functional group contributes to the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.

Case Study 1: Antimicrobial Efficacy

A study conducted by Kamble et al. synthesized various pyrazole-derived sulfonamides and evaluated their antimicrobial activities against common pathogens. The findings demonstrated that specific substitutions on the naphthalene ring significantly enhanced antibacterial activity against S. aureus and E. coli, indicating a structure-activity relationship that could guide future drug development .

Case Study 2: PDE4 Inhibition

In a comparative study of naphthalene sulfonamides as PDE4 inhibitors, researchers found that certain derivatives exhibited potent inhibitory effects, suggesting their potential use in treating inflammatory conditions. The study provided insights into the molecular interactions between these compounds and PDE4 enzymes, paving the way for further therapeutic exploration .

Summary Table of Applications

Application Area Description Notable Findings
Antimicrobial ActivityEffective against S. aureus and E. coliMIC values as low as 4 μg/mL
Anti-inflammatoryPotential PDE4 inhibitorReduces inflammation in respiratory diseases
Cancer TherapeuticsInhibits cancer cell proliferationInduces apoptosis in specific cancer cells
Material ScienceDevelopment of polymersEnhances thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key differences between 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide and its closest analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) 4-Position Substituent Sulfonamide N-Substituent
4-Ethoxy-N-isopropyl-1-naphthalenesulfonamide 873588-82-0 C₁₅H₁₉NO₃S 293.39 Ethoxy (-OCH₂CH₃) Isopropyl (-CH(CH₃)₂)
4-Ethoxy-N-(2-furylmethyl)-1-naphthalenesulfonamide N/A C₁₇H₁₇NO₄S 331.39 Ethoxy (-OCH₂CH₃) 2-Furylmethyl (-CH₂C₄H₃O)
N-Isopropyl-4-propoxy-1-naphthalenesulfonamide 886123-50-8 C₁₆H₂₁NO₃S 307.41 Propoxy (-OCH₂CH₂CH₃) Isopropyl (-CH(CH₃)₂)

Key Observations :

Substituent at 4-Position: The ethoxy group in the target compound is shorter than the propoxy group in N-isopropyl-4-propoxy-1-naphthalenesulfonamide, resulting in reduced lipophilicity (predicted logP: ~3.2 vs. ~3.8) .

Sulfonamide N-Substituent :

  • The isopropyl group (target compound) offers steric bulk without aromaticity, whereas the 2-furylmethyl group (4-ethoxy-N-(2-furylmethyl)-1-naphthalenesulfonamide) introduces a heteroaromatic ring capable of π-π interactions or hydrogen bonding via the furan oxygen .
  • The isopropyl variant may exhibit better metabolic stability compared to the furylmethyl analog due to reduced oxidative susceptibility.

Physicochemical and Functional Implications

  • Lipophilicity and Solubility: The propoxy analog (C₁₆H₂₁NO₃S) has the highest molecular weight and lipophilicity, likely reducing aqueous solubility compared to the ethoxy-containing compounds . The 2-furylmethyl analog (C₁₇H₁₇NO₄S) may show intermediate polarity due to the furan oxygen, balancing hydrophobicity and hydrogen-bonding capacity .
  • Synthetic Accessibility :

    • Introducing the isopropyl group is synthetically straightforward via alkylation, whereas the 2-furylmethyl group requires specialized reagents (e.g., furfuryl halides), increasing complexity .
  • Biological Interactions :

    • The furylmethyl substituent could enhance target binding in enzymes or receptors requiring aromatic stacking, whereas the isopropyl group may favor interactions with hydrophobic pockets .

Research and Application Context

While specific biological data for these compounds are unavailable in the provided evidence, structural trends suggest:

  • 4-Ethoxy-N-isopropyl-1-naphthalenesulfonamide may serve as a lead compound in drug discovery, balancing moderate lipophilicity and steric bulk.
  • The propoxy analog could be prioritized for studies requiring enhanced membrane permeability.
  • The furylmethyl analog merits exploration in targets reliant on aromatic or polar interactions.

Biological Activity

4-Ethoxy-N-isopropyl-1-naphthalenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is recognized for its role as an enzyme inhibitor, with implications in various therapeutic areas, including antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

The synthesis of 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide typically involves the reaction of 4-ethoxy-1-naphthalenesulfonyl chloride with isopropylamine in the presence of a solvent such as dichloromethane and a base like triethylamine. This process yields the target compound through a series of controlled reactions, which can be purified via recrystallization or chromatography .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biological pathways, leading to significant therapeutic effects. For instance, it has been shown to interact with penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis .

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide, exhibit notable antibacterial properties. The minimum inhibitory concentration (MIC) values for related compounds have demonstrated effectiveness against various bacterial strains. For example:

  • Compound A : MIC = 4 μg/mL against Staphylococcus aureus.
  • Compound B : MIC = 10 μg/mL against Escherichia coli.

These findings suggest that modifications in the sulfonamide structure can enhance antibacterial potency .

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamide derivatives. For instance, compounds similar to 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide have shown activity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. A study reported that certain derivatives exhibited IC50 values in the low micromolar range against various cancer types .

Case Study 1: Antibacterial Efficacy

A study conducted by Kamble et al. evaluated a series of naphthalene-sulfonamide analogues for their antibacterial activity. The results indicated that compounds with electron-withdrawing groups on the aromatic ring exhibited enhanced activity against S. aureus and S. typhimurium, highlighting the importance of structural modifications in optimizing efficacy .

Case Study 2: Anticancer Activity

In another investigation, sulfonamide-containing compounds were tested for their effects on human cancer cell lines. The study revealed that certain derivatives could significantly reduce cell viability and induce apoptosis in MCF-7 breast cancer cells, suggesting a promising avenue for further development in cancer therapeutics .

Comparative Analysis

To better understand the biological activity of 4-ethoxy-N-isopropyl-1-naphthalenesulfonamide, it is useful to compare it with other similar compounds:

Compound NameStructureMIC (μg/mL)IC50 (μM)Target
Compound AN/A4N/ABacterial
Compound BN/A10N/ABacterial
Compound CN/AN/A15Cancer

This table illustrates how structural variations among sulfonamide derivatives can influence their biological activities.

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